molecular formula C19H20N2O4S B13950230 Agn-PC-094pll CAS No. 535958-14-6

Agn-PC-094pll

Katalognummer: B13950230
CAS-Nummer: 535958-14-6
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: RUGGITASGVZEED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-094pll is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-094pll involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The primary synthetic route includes the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Purification: The intermediate is purified using techniques such as recrystallization or chromatography.

    Final Reaction: The purified intermediate undergoes a final reaction to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize waste. Common methods include:

    Batch Processing: Where the reactions are carried out in large batches.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-094pll undergoes various types of chemical reactions, including:

    Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.

    Reduction: Where the compound is reduced by reducing agents.

    Substitution: Where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce various oxidized derivatives.

    Reduction: Can yield reduced forms of the compound.

    Substitution: Can result in substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Agn-PC-094pll has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of various industrial products due to its stability and reactivity.

Wirkmechanismus

The mechanism by which Agn-PC-094pll exerts its effects involves several molecular targets and pathways. The compound interacts with specific enzymes and receptors, leading to changes in cellular processes. The exact pathways depend on the context in which the compound is used, but common mechanisms include:

    Enzyme Inhibition: Where the compound inhibits the activity of specific enzymes.

    Receptor Binding: Where the compound binds to receptors on the cell surface, triggering a response.

Eigenschaften

CAS-Nummer

535958-14-6

Molekularformel

C19H20N2O4S

Molekulargewicht

372.4 g/mol

IUPAC-Name

4-[(3-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H20N2O4S/c1-3-12(2)25-16-6-4-5-14(11-16)17(22)21-19(26)20-15-9-7-13(8-10-15)18(23)24/h4-12H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI-Schlüssel

RUGGITASGVZEED-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.